Positional Isomerism: 2-Carboxamide vs. 3-Carboxamide
The carboxamide moiety at the indole 2-position establishes a fundamentally different hydrogen-bonding network with target enzymes compared to the 3-carboxamide isomer [1]. Crystallographic and modeling studies demonstrate that 2-carboxamides orient the amide carbonyl and NH groups in a geometry that engages conserved catalytic residues in enzymes such as HIV-1 protease and renin, whereas 3-carboxamides adopt an orientation that precludes these key interactions [2]. This positional isomerism directly translates to differential inhibitory activity across multiple enzyme classes [3].
| Evidence Dimension | Enzyme inhibition potency (IC50 range across indole-2-carboxamide series vs. indole-3-carboxamide series) |
|---|---|
| Target Compound Data | Indole-2-carboxamide class: IC50 values ranging from nanomolar to low micromolar against HLGP, HIV-1 protease, and renin |
| Comparator Or Baseline | Indole-3-carboxamide class: IC50 values typically 10- to 100-fold higher (weaker) against the same enzyme targets |
| Quantified Difference | 2-carboxamide position confers 10-100× enhanced inhibitory potency relative to 3-carboxamide isomers |
| Conditions | Enzymatic assays against HLGP, HIV-1 protease, and renin; molecular docking studies |
Why This Matters
Selection of the 2-carboxamide scaffold over the 3-carboxamide isomer is essential for achieving meaningful enzyme inhibition potency in drug discovery programs targeting proteases and related enzymes.
- [1] Chehardoli G, et al. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 2020. View Source
- [2] Chehardoli G, et al. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 2020. View Source
- [3] Chehardoli G, et al. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 2020. View Source
